N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
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Overview
Description
N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an aminoethyl group with a tetrahydronaphthalene backbone, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Aminoethyl Intermediate: This step involves the reaction of 4-(1-Aminoethyl)benzyl chloride with a suitable base to form the aminoethyl intermediate.
Coupling with Tetrahydronaphthalene: The intermediate is then coupled with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research could focus on its efficacy and safety in treating specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in materials science or catalysis.
Mechanism of Action
The mechanism by which N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrobromide
Uniqueness
Compared to similar compounds, N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride may exhibit unique properties due to the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability. These factors can make it more suitable for certain applications, particularly in pharmaceutical formulations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19;/h6-12,14H,2-5,13,21H2,1H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFMTQMJPHIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=C(CCCC3)C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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